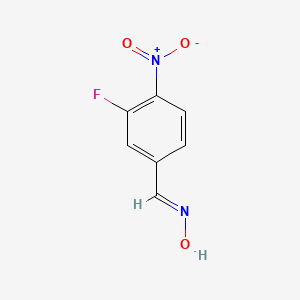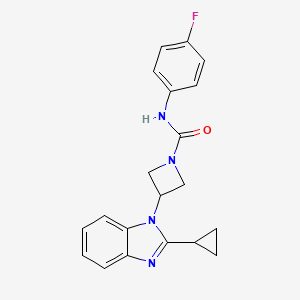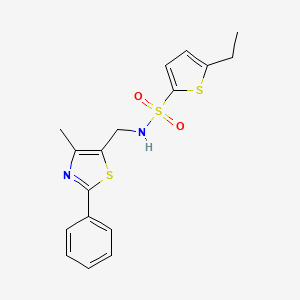
5-ethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-ethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their various biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of thiophene sulfonamides has been studied for their potential in treating conditions such as glaucoma and central nervous system disorders due to their ability to inhibit certain receptors or enzymes.
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives is often achieved through coupling reactions, such as the Suzuki–Miyaura cross-coupling reaction. This method involves reacting aryl boronic acids or esters with halogenated thiophene sulfonamides under suitable conditions to yield a variety of substituted thiophene sulfonamides . The synthesis process is designed to optimize the yield and the pharmacological properties of the compounds.
Molecular Structure Analysis
The molecular structure of thiophene sulfonamide derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a sulfonamide group, which is a functional group consisting of a sulfonyl group attached to an amine. The specific substituents on the thiophene ring and the nature of the N-alkylation on the sulfonamide moiety can significantly influence the compound's biological activity and receptor selectivity .
Chemical Reactions Analysis
Thiophene sulfonamides can participate in various chemical reactions, including coupling reactions for their synthesis. The electronic effects of different substituents on the thiophene ring can affect the reactivity of these compounds. For instance, electron-donating or electron-withdrawing groups can influence the compound's ability to interact with enzymes or receptors, as well as its overall pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonamide derivatives, such as water solubility and pKa, are crucial for their pharmacological activity. These properties are often optimized to enhance the compound's bioavailability and minimize undesirable interactions, such as pigment binding in the iris, which is particularly important for ocular applications . The presence of different substituents can also affect the compound's solubility and stability, which are important considerations for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thiophene sulfonamide derivatives, such as "5-ethyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)thiophene-2-sulfonamide," involves various chemical reactions, including Suzuki–Miyaura cross-coupling reactions. These compounds are synthesized for their potential uses in various biological and chemical applications. For instance, Noreen et al. (2017) reported a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, highlighting their potential as urease inhibitors and antibacterial agents, as well as their hemolytic activities (Noreen et al., 2017).
Biological Activities
Thiophene sulfonamide derivatives have been explored for various biological activities, including their potential as antibacterial, antifungal, and anticancer agents. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating their suitability as antibacterial agents (Azab et al., 2013). Similarly, Hussein (2018) synthesized novel sulfonamide hybrids showing significant antimicrobial activity and potential as urease inhibitors (Hussein, 2018).
Anticancer and Antimicrobial Potential
Compounds related to "this compound" have shown promise in anticancer and antimicrobial studies. Arsenyan et al. (2016) investigated the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines, indicating their potential in cancer research (Arsenyan et al., 2016). Furthermore, compounds synthesized by Küçükgüzel et al. (2013) were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the broad spectrum of biological activities that these compounds can exhibit (Küçükgüzel et al., 2013).
Material Science Applications
Beyond biological activities, thiophene and its derivatives have been explored for applications in material science, including their use in organic electronics and as corrosion inhibitors. Rahmani et al. (2018) discussed the use of oxazole derivatives as corrosion inhibitors on mild steel, showing the versatility of sulfur-containing heterocyclic compounds in various industrial applications (Rahmani et al., 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These suggest that the compound could potentially target a variety of biological receptors.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
5-ethyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S3/c1-3-14-9-10-16(22-14)24(20,21)18-11-15-12(2)19-17(23-15)13-7-5-4-6-8-13/h4-10,18H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGVLEHIWSXFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2504538.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2504539.png)
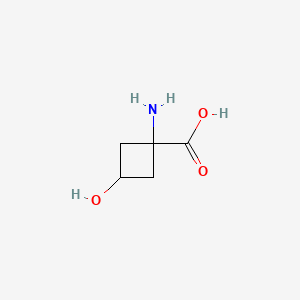

![2-chloro-N-[cyano(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2504544.png)

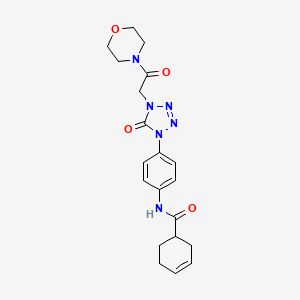
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
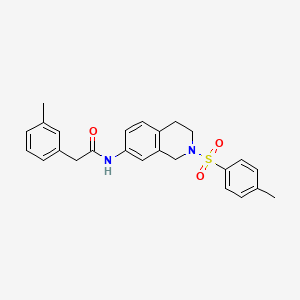
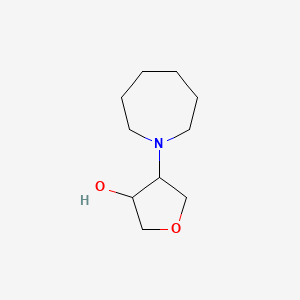
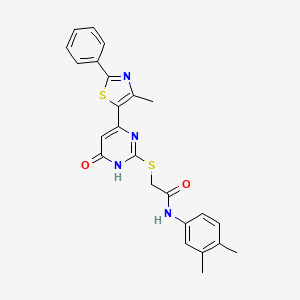
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2504557.png)
